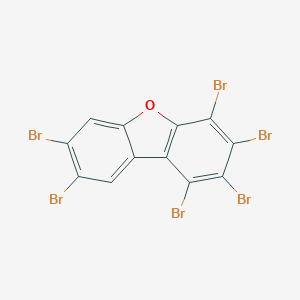
Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-
Descripción general
Descripción
Synthesis Analysis
The synthesis pathway for Benzoxazole, 2,2’-(1,4-naphthalenediyl)bis- can be achieved through a multi-step process starting with the reaction of 1,4-naphthalenediamine with phthalic anhydride to form 2,2’- (1,4-naphthalenediyl)bis (1,3-dioxoisoindoline-5-carboxylic acid). This intermediate can then be reacted with phosphorus oxychloride to form 2,2’- (1,4-naphthalenediyl)bis (1,3-dioxoisoindoline-5-carbonyl chloride), which can be reacted with 2-aminophenol to form the final product of Benzoxazole, 2,2’- (1,4-naphthalenediyl)bis-.Molecular Structure Analysis
Benzoxazole, 2,2’-(1,4-naphthalenediyl)bis- is a heterocyclic aromatic compound with two fused benzene rings and two oxygen atoms. The molecular formula is C24H14N2O2 .Chemical Reactions Analysis
Benzoxazole has been used in a variety of scientific research applications, including organic synthesis, drug design, and material science. In organic synthesis, benzoxazole is used as a building block for the synthesis of heterocyclic compounds, such as benzodiazepines and other pharmaceuticals.Physical and Chemical Properties Analysis
Benzoxazole, 2,2’-(1,4-naphthalenediyl)bis- has a molecular weight of 362.38 g/mol . It has a predicted density of 1.320±0.06 g/cm3 , a melting point of 210-212°C , and a predicted boiling point of 521.9±33.0 °C . It is insoluble and has a vapor pressure of 1.8E-10mmHg at 25°C .Aplicaciones Científicas De Investigación
Photosensitive Poly(benzoxazole) Precursors
A new synthetic route for photosensitive poly(benzoxazole) (PBO) precursors has been developed, highlighting their application in the field of photoresist materials. These materials are significant for their sensitivity to light and ability to form fine positive images upon UV exposure, which is crucial for lithographic processes in electronics manufacturing. The development of a PBO precursor containing a photosensitive compound demonstrates a significant advance in materials science, offering enhanced resolution and processing capabilities for semiconductor fabrication (Ebara, Shibasaki, & Ueda, 2002).
Fluorescent Properties and Antimicrobial Activity
The synthesis and study of novel fluorescent 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole derivatives have revealed their potential in biological applications. These compounds exhibit strong fluorescence and have been evaluated for their antimicrobial activity against various bacterial and fungal strains. Such materials could find applications in the development of new antimicrobial agents and fluorescent probes for biological research (Phatangare et al., 2013).
Organic Light-Emitting Diodes (OLEDs)
2-(Stilben-4-yl)benzoxazole derivatives have been synthesized and applied as dopants in the fabrication of organic light-emitting diodes (OLEDs). These compounds contribute to bright blue emission, showcasing their importance in the development of display technologies and lighting applications. The study underscores the potential of benzoxazole derivatives in enhancing the performance of OLED devices, offering insights into the design of materials with desired photophysical properties (Ko et al., 2001).
Synthesis and Characterization of Fluorescent Compounds
Research into the synthesis and photophysical property study of novel fluorescent benzoxazole derivatives has provided valuable information on their potential applications in the development of fluorescent materials. These studies contribute to a better understanding of the structural factors influencing fluorescence properties, which is crucial for the design of new materials for sensing, imaging, and light-emitting applications (Phatangare et al., 2013).
Proton Exchange Membranes
Sulfonated polybenzothiazoles containing naphthalene units have been synthesized, demonstrating applications in the field of fuel cell technology. These materials exhibit high proton conductivity, thermal and oxidative stability, and appropriate water uptake, making them potential candidates for proton exchange membranes in fuel cells. This research advances the development of alternative materials for energy conversion devices, offering improved performance and stability (Wang & Guiver, 2017).
Safety and Hazards
Benzoxazole is a relatively toxic compound and should be handled with care. It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Mecanismo De Acción
Target of Action
1,4-Bis(benzo[d]oxazol-2-yl)naphthalene, also known as Fluorescent Brightener 367, is a type of optical brightener. Its primary targets are various materials such as textiles, paper, plastics, and detergents . It is used to enhance the brightness and whiteness of these materials .
Mode of Action
Fluorescent Brightener 367 works by absorbing ultraviolet light and re-emitting it as blue light . This process is known as fluorescence. When the compound absorbs ultraviolet light (usually in the range of 340-370 nm), it enters an excited state. It then returns to its ground state by emitting light in the blue region of the spectrum (typically 420-470 nm) . This emitted blue light gives materials a brighter and whiter appearance .
Biochemical Pathways
Instead, its function is based on physical and chemical properties that allow it to absorb and emit light at specific wavelengths .
Result of Action
The primary result of Fluorescent Brightener 367’s action is the enhanced brightness and whiteness of the materials it is applied to . By absorbing ultraviolet light and re-emitting it as blue light, it can neutralize yellowish tints in materials, making them appear whiter and brighter .
Action Environment
The efficacy and stability of Fluorescent Brightener 367 can be influenced by various environmental factors. For instance, the presence of ultraviolet light is necessary for the compound to absorb and re-emit light . Additionally, the compound’s stability could be affected by factors such as temperature, pH, and exposure to certain chemicals . It is generally stable under normal storage conditions .
Propiedades
IUPAC Name |
2-[4-(1,3-benzoxazol-2-yl)naphthalen-1-yl]-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14N2O2/c1-2-8-16-15(7-1)17(23-25-19-9-3-5-11-21(19)27-23)13-14-18(16)24-26-20-10-4-6-12-22(20)28-24/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFYSPVCBIJCZPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2C3=NC4=CC=CC=C4O3)C5=NC6=CC=CC=C6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6063698 | |
| Record name | Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6063698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5089-22-5, 63310-10-1 | |
| Record name | 1,4-Bis(2-benzoxazolyl)naphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5089-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluorescent brightener 367 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005089225 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6063698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-(naphthalene-1,4-diyl)bis(benzoxazole) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.457 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | C.I. Fluorescent Brightener 367 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUORESCENT BRIGHTENER 367 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z945S0K4ZW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the significance of Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- being found in Eupatorium adenophorum?
A1: While the study by Yang et al. [] successfully isolated and identified Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- from Eupatorium adenophorum, its specific biological activity or role within the plant remains unexplored in this research. Further investigation is needed to understand its potential significance in the plant's biology, ecology, or potential applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-Chlorophenyl)thio]pentane-2,4-dione](/img/structure/B160503.png)



![4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B160511.png)









